

# An In-depth Technical Guide to the Physical and Chemical Properties of Bromodiiodomethane

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## Compound of Interest

Compound Name: Bromodiiodomethane

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## Introduction

**Bromodiiodomethane** ( $\text{CHBrI}_2$ ), a trihalomethane, is a compound of significant interest in organic synthesis due to its reactive nature. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data to aid in its characterization. The information is presented to support its application in research and development, particularly in the synthesis of novel organic molecules.

## Physical and Chemical Properties

**Bromodiiodomethane** is a light yellow solid at standard conditions.<sup>[1]</sup> It is characterized by its high molar mass and density. The compound is soluble in water and various organic solvents. <sup>[1]</sup> A summary of its key physical and chemical properties is provided in the tables below.

## Physical Properties

Property	Value	Reference
Molecular Formula	CHBrI <sub>2</sub>	[1][2]
Molar Mass	346.732 g/mol	[1][2]
Appearance	Light yellow solid	[1]
Density	3.6 ± 0.1 g/cm <sup>3</sup>	[1]
Melting Point	49 °C	[1]
Boiling Point	221.5 °C	[1]
Solubility	Soluble in water, ethanol, and various organic solvents	[1]
Flash Point	87.8 ± 18.4 °C	[1]

## Chemical Identifiers

Identifier	Value	Reference
CAS Number	557-95-9	[1][2]
IUPAC Name	bromo(diiodo)methane	[2]
InChI	InChI=1S/CHBrI2/c2-1(3)4/h1H	[2]
InChIKey	PTGIGXMFLYACDM-UHFFFAOYSA-N	[2]
SMILES	C(Br)(I)I	[2]

## Thermochemical Properties

Property	Value	Reference
Enthalpy of Formation (ΔfH° <sub>298</sub> )	157.1 kJ/mol (computed)	[3]

## Experimental Protocols

## Synthesis of Bromodiiodomethane

A common method for the synthesis of **bromodiiodomethane** involves the reaction of iodoform (triiodomethane) with bromine.<sup>[1]</sup>

Reaction:  $\text{CHI}_3 + \text{Br}_2 \rightarrow \text{CHBrI}_2 + \text{IBr}$

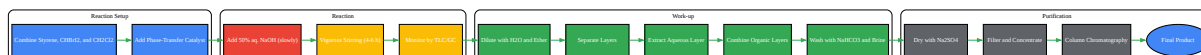
Experimental Procedure:

- **Materials:** Iodoform, bromine, carbon tetrachloride.
- **Procedure:** In a reaction vessel, iodoform is dissolved in carbon tetrachloride. The solution is cooled to 0 °C in an ice bath. Bromine is then added dropwise to the stirred solution. The reaction is typically allowed to proceed for several hours at this temperature.
- **Work-up and Purification:** After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude **bromodiiodomethane**. Further purification can be achieved by recrystallization or chromatography. A reported yield for this reaction is 52%.<sup>[1]</sup>

## Cyclopropanation of Styrene using Bromodiiodomethane

**Bromodiiodomethane** can serve as a precursor to bromoiodocarbene, which readily undergoes cyclopropanation reactions with alkenes. A detailed protocol for the reaction with styrene under phase-transfer catalysis (PTC) is described below.<sup>[4]</sup>

Reaction Workflow:



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Caption: Experimental workflow for the cyclopropanation of styrene.

#### Experimental Procedure:

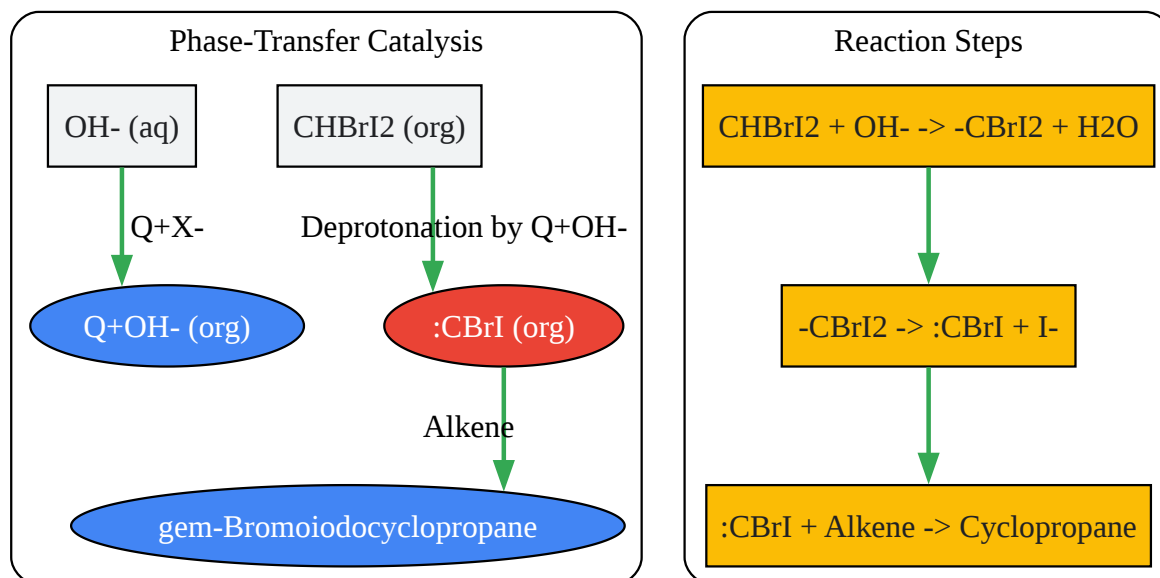
- Materials: Styrene, **bromodiiodomethane**, dichloromethane, tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst, 50% aqueous sodium hydroxide, diethyl ether, saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate.[4]
- Procedure: To a reaction flask, add styrene (1.0 eq), **bromodiiodomethane** (1.5 eq), and dichloromethane.[4] To this solution, add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).[4] While stirring vigorously, slowly add a 50% aqueous sodium hydroxide solution.[4] The reaction is exothermic and should be maintained at or below 40°C.[4] Continue vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
- Work-up and Purification: Upon completion, dilute the reaction mixture with water and diethyl ether.[4] Separate the organic layer and extract the aqueous layer with diethyl ether.[4] Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired gem-bromoiodocyclopropane.

## Chemical Reactivity and Signaling Pathways

The primary reactive pathway of **bromodiiodomethane** in the presence of a strong base is the formation of bromiodocarbene (:CBrI) through alpha-elimination. This highly reactive

intermediate is the key species in cyclopropanation reactions.

Mechanism of Bromiodocarbene Generation and Cyclopropanation:



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Caption: Mechanism of bromiodocarbene formation and cyclopropanation.

Under phase-transfer catalysis, a hydroxide ion is transported from the aqueous phase to the organic phase by a quaternary ammonium salt (Q<sup>+</sup>X<sup>-</sup>).<sup>[4]</sup> In the organic phase, the hydroxide ion deprotonates **bromodiiodomethane** to form the tribalomethyl anion (-CBrI<sub>2</sub>). This anion then undergoes alpha-elimination of an iodide ion to generate the bromiodocarbene (:CBrI). The carbene then reacts with an alkene in a cycloaddition reaction to form the corresponding gem-bromiodocyclopropane.<sup>[1]</sup>

**Bromodiiodomethane** can also react with antimony pentachloride to produce bromochloriodomethane.<sup>[1]</sup>

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **bromodiiodomethane** is expected to show a single peak (singlet) for the single proton. The chemical shift of this proton is influenced by the electronegativity of the attached halogens. Generally, the chemical shift of protons in halomethanes increases with the electronegativity and number of halogen atoms.[5]
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum of **bromodiiodomethane** shows a single resonance, indicating a single carbon environment.[2]

## Infrared (IR) Spectroscopy

The infrared spectrum of **bromodiiodomethane** is expected to show characteristic absorption bands corresponding to the C-H and C-X (X = Br, I) bond vibrations.

- C-H stretching: A band in the region of  $3000\text{ cm}^{-1}$  is expected for the C-H stretching vibration.
- C-Br stretching: A strong absorption band is expected in the fingerprint region, typically between  $600$  and  $500\text{ cm}^{-1}$ .
- C-I stretching: A strong absorption band is also expected in the lower frequency region of the fingerprint region, typically below  $600\text{ cm}^{-1}$ .

## Safety and Handling

**Bromodiiodomethane** is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of **bromodiiodomethane**, along with practical experimental protocols and spectroscopic information. This compilation of data is intended to be a valuable resource for researchers and scientists working with this versatile reagent in the field of organic synthesis and drug development.

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Address: 3281 E Guasti Rd

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